![molecular formula C20H22N2O2 B5878591 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. It was first identified in the 1990s as a compound with anti-tumor properties and has since been the subject of numerous studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. It has been shown to induce the production of cytokines and chemokines, which recruit immune cells to the site of the tumor. It may also inhibit the formation of new blood vessels, which can help to limit the growth and spread of tumors.
Biochemical and Physiological Effects:
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It can induce the production of inflammatory cytokines and chemokines, which can lead to the recruitment of immune cells to the site of the tumor. It may also inhibit the formation of new blood vessels, which can help to limit the growth and spread of tumors.
实验室实验的优点和局限性
One advantage of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide as a research tool is that it has been extensively studied and its mechanism of action is relatively well understood. It can be used to investigate the role of the immune system in cancer treatment and to explore potential combination therapies with chemotherapy and radiation therapy. However, one limitation is that it has not yet been approved for clinical use and its potential side effects and toxicity are not fully understood.
未来方向
There are several potential future directions for research on N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. One area of interest is in combination therapies with other anti-cancer agents, such as immunotherapies or targeted therapies. Another area of interest is in exploring the potential use of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide in combination with radiation therapy for the treatment of solid tumors. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide and to determine its safety and efficacy in clinical trials.
合成方法
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide can be synthesized through a multi-step process involving the reaction of 5,6-dimethyl-2-aminobenzoxazole with 4-bromoacetophenone, followed by further reactions to introduce the amide and methylbutanamide groups.
科学研究应用
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been the subject of extensive scientific research as a potential anti-cancer agent. Studies have shown that it can induce tumor necrosis and inhibit the growth of a variety of different types of cancer cells, including melanoma, lung cancer, and colon cancer. It has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models.
属性
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12(2)9-19(23)21-16-7-5-15(6-8-16)20-22-17-10-13(3)14(4)11-18(17)24-20/h5-8,10-12H,9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHJTZKGWOZPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



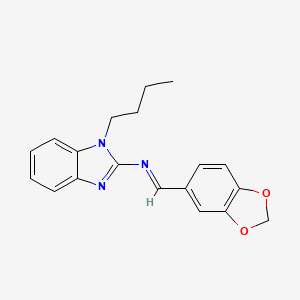
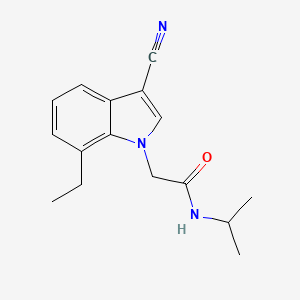
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)


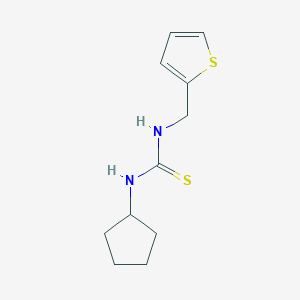
![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)
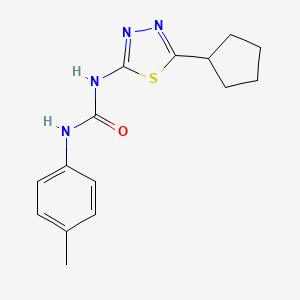
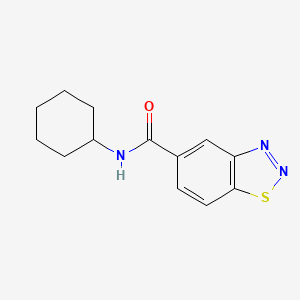
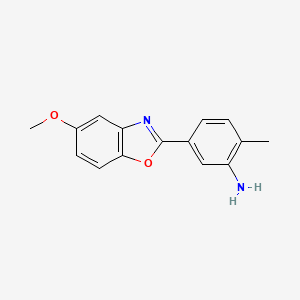
![7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5878596.png)
![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)